tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-9(12)13/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRDFJCRLZNCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736490 | |
| Record name | tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233323-55-1 | |
| Record name | tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of a spirocyclic ketone with an amine under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological activity. It can serve as a model compound for the development of new drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure can be exploited to create drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The following table compares tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate with derivatives featuring distinct functional groups:
Key Observations :
- Bromine Substituent : Bromine increases electrophilicity, enabling Suzuki-Miyaura couplings for complex molecule synthesis .
- Oxygen/Sulfur Analogues : Oxygen derivatives exhibit neuroactivity, while sulfur-containing compounds show antimicrobial properties due to altered electronic profiles .
Functionalized Derivatives with Extended Rings
Spirocyclic compounds with modified ring sizes or additional functional groups:
Key Findings :
Halogenated Analogues
Halogenation significantly alters reactivity and pharmacokinetics:
Notable Trends:
Biological Activity
Introduction
Tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.315 g/mol
- CAS Number : 1233323-55-1
- Appearance : Oil or crystalline powder
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure facilitates binding, potentially leading to inhibition or modulation of biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling cascades.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria.
Anticancer Activity
Studies have explored the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects on various cancer cell lines, suggesting it may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially safeguarding neuronal cells from oxidative damage and apoptosis induced by harmful stimuli.
Case Studies
-
Antimicrobial Activity Study
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Anticancer Activity Assessment
- In vitro tests on human cancer cell lines (e.g., HeLa and MCF7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Mechanistic studies revealed that the compound induced apoptosis via activation of caspase pathways.
-
Neuroprotection Experiment
- The compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress.
- Results indicated a protective effect against cell death, with enhanced viability observed upon treatment with this compound at low concentrations.
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique biological profile:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate | Limited | Moderate | No |
| Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | Moderate | Yes | Limited |
Q & A
Q. What are the recommended protocols for synthesizing tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate with high enantiomeric purity?
Methodological Answer: A robust enantioselective synthesis involves enzymatic ketoreductase-mediated reduction. For example, Codex® KRED-P3-G09 with NADP+ as a cofactor in a pH 7.5 phosphate buffer achieves >99% enantiomeric excess (ee). Key steps include substrate dissolution in 2-propanol, controlled temperature (<33°C), and purification via silica gel chromatography (ethyl acetate/heptane gradient). Chiralpak AD-3 supercritical fluid chromatography confirms ee .
Q. What safety precautions are critical during handling and storage?
Methodological Answer:
- Handling : Use nitrile gloves, inspect for defects, and avoid skin/eye contact. Work in a fume hood to prevent inhalation. Electrostatic charge buildup must be mitigated (e.g., grounded equipment) .
- Storage : Refrigerate in airtight containers under dry, ventilated conditions. Reseal opened containers immediately and store upright to prevent leakage .
Q. How should researchers characterize the compound’s purity and structural identity?
Methodological Answer: Combine analytical techniques:
Q. What solvents and conditions are optimal for its dissolution in reaction workflows?
Methodological Answer: The compound dissolves readily in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and moderately in 2-propanol. Avoid protic solvents like water due to potential hydrolysis of the tert-butyl carbamate group. For enzymatic reactions, buffer compatibility (e.g., pH 7.5 phosphate) is critical .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, LogP)?
Methodological Answer:
- Reproducibility : Standardize experimental conditions (e.g., drying time, solvent purity).
- LogP Estimation : Use HPLC retention time correlation or computational tools (e.g., ChemAxon). Note that substituent positioning (e.g., oxo vs. amino groups) significantly affects hydrophobicity .
Advanced Research Questions
Q. How to design experiments to assess stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via LC-MS every 24 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Refrigeration (2–8°C) is recommended for long-term storage .
Q. What strategies resolve contradictory spectroscopic data (e.g., NMR shifts) across literature sources?
Methodological Answer:
Q. How to computationally model the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
Q. What methodologies ensure enantiomeric purity in large-scale syntheses?
Methodological Answer:
Q. How to design toxicity studies when toxicological data are absent?
Methodological Answer:
- In Vitro Assays : Perform Ames tests (bacterial reverse mutation) and MTT assays on HepG2 cells to assess genotoxicity and cytotoxicity.
- Environmental Impact : Adapt OECD guidelines (e.g., 201: Algal Growth Inhibition) to evaluate ecotoxicity, referencing methodologies from environmental fate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
